Bupivacaine N-oxide

Physicochemical characterization Membrane permeability ADMET prediction

Bupivacaine N-oxide (CAS 1346597-81-6; UNII X5F545F9YH; molecular formula C₁₈H₂₈N₂O₂; molecular weight 304.4 g/mol) is the N-oxide derivative of the amide-type local anesthetic bupivacaine, formally designated 1-butyl-N-(2,6-dimethylphenyl)-1-oxidopiperidin-1-ium-2-carboxamide. This compound occupies a dual classification as both a Phase I oxidative metabolite and a degradation impurity of bupivacaine, placing it at the intersection of drug metabolism research and pharmaceutical quality control.

Molecular Formula C18H28N2O2
Molecular Weight 304.4 g/mol
CAS No. 1346597-81-6
Cat. No. B12284905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBupivacaine N-oxide
CAS1346597-81-6
Molecular FormulaC18H28N2O2
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESCCCC[N+]1(CCCCC1C(=O)NC2=C(C=CC=C2C)C)[O-]
InChIInChI=1S/C18H28N2O2/c1-4-5-12-20(22)13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21)
InChIKeyXZMRWWGDLLHXQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bupivacaine N-oxide (CAS 1346597-81-6): Physicochemical Identity and Regulatory Classification for Analytical Procurement


Bupivacaine N-oxide (CAS 1346597-81-6; UNII X5F545F9YH; molecular formula C₁₈H₂₈N₂O₂; molecular weight 304.4 g/mol) is the N-oxide derivative of the amide-type local anesthetic bupivacaine, formally designated 1-butyl-N-(2,6-dimethylphenyl)-1-oxidopiperidin-1-ium-2-carboxamide [1]. This compound occupies a dual classification as both a Phase I oxidative metabolite and a degradation impurity of bupivacaine, placing it at the intersection of drug metabolism research and pharmaceutical quality control [2]. Unlike the parent drug bupivacaine (MW 288.4 g/mol; C₁₈H₂₈N₂O), the N-oxide bears a permanent zwitterionic N⁺–O⁻ moiety on the piperidine ring, which fundamentally alters its physicochemical properties and chromatographic behavior relative to the parent and other in-class analogs.

Why Bupivacaine N-oxide Cannot Be Interchanged with Bupivacaine or Its Common Impurities in Analytical Workflows


Bupivacaine N-oxide is not a simple surrogate for bupivacaine or other bupivacaine-related compounds in analytical, stability-indicating, or metabolic studies. Under accelerated storage conditions (40°C, 75% relative humidity), bupivacaine undergoes oxidative degradation to produce two stereoisomeric N-oxide impurities (designated RS1 and RS2) that share an identical protonated molecular ion but exhibit distinct chromatographic retention and single-crystal diffraction patterns [1]. A separate patent disclosure confirms that bupivacaine forms these N-oxide degradation products upon exposure to hydrogen peroxide, necessitating dedicated reference standards for unambiguous identification [2]. Because these degradation impurities co-elute or co-ionize with other bupivacaine-related substances in common reversed-phase LC-MS methods, substituting a generic bupivacaine impurity standard (e.g., Bupivacaine EP Impurity B, CAS 65797-42-4) or the parent drug itself for Bupivacaine N-oxide will lead to misidentification and inaccurate quantification. The quantitative evidence below establishes the specific, non-interchangeable properties of this compound.

Quantitative Differentiation Evidence for Bupivacaine N-oxide (CAS 1346597-81-6): Head-to-Head and Cross-Study Comparisons


Topological Polar Surface Area (TPSA): A 46% Increase Over Parent Bupivacaine Confers Distinct Membrane Permeability Profile

Bupivacaine N-oxide exhibits a computed Topological Polar Surface Area (TPSA) of 47.2 Ų, compared to 32.3 Ų for the parent drug bupivacaine, representing a 46.1% relative increase [1][2]. Both values were computed by the same algorithm (Cactvs 3.4.8.18, PubChem release). TPSA correlates inversely with membrane permeation rate; a value above 140 Ų generally predicts poor oral absorption, while values in the 30–80 Ų range are considered favorable for passive membrane transit. The N-oxide modification adds a formal oxygen atom on the piperidine nitrogen, creating a zwitterionic N⁺–O⁻ group that increases the polar surface area and alters the hydrogen-bonding capacity relative to the tertiary amine in bupivacaine. This difference is mechanistically relevant: higher TPSA is associated with reduced blood–brain barrier penetration and altered intracellular access to voltage-gated sodium channels, both of which differentiate the N-oxide from the parent in pharmacological profiling studies.

Physicochemical characterization Membrane permeability ADMET prediction

Melting Point Depression: Free Base Melting Point 50°C Lower Than Parent Bupivacaine Alters Solid-State Handling

The free base form of Bupivacaine N-oxide (CAS 1346597-81-6) has a reported melting point of 55–57°C, compared to 107–108°C for bupivacaine free base (CAS 38396-39-3), a depression of approximately 51–52°C [1]. For the hydrochloride salt form (CAS 1796927-05-3), the melting point is reported as >160°C (with decomposition), which still differs markedly from bupivacaine hydrochloride (melting point 255–259°C, with decomposition) . The substantial melting point depression in the N-oxide free base is attributable to the disruption of crystal lattice packing by the polar N⁺–O⁻ zwitterion, which introduces additional dipole–dipole interactions and alters intermolecular hydrogen bonding relative to the parent tertiary amine. This property has direct practical consequences for reference standard handling: Bupivacaine N-oxide free base is a pale yellow solid at ambient temperature, hygroscopic, and requires storage at -20°C under inert atmosphere to prevent degradation, whereas bupivacaine free base is a white crystalline powder stable at room temperature.

Solid-state characterization Reference standard storage Physicochemical QC

Degradation Impurity Specificity: Two Stereoisomeric N-Oxide Degradants (RS1/RS2) Form Under Accelerated Stability Conditions with Identical Molecular Ions

Cai et al. (2023) demonstrated that bupivacaine is unstable under accelerated storage conditions of 40°C and 75% relative humidity, generating two degradation impurities (designated RS1 and RS2) that share an identical protonated molecular ion (m/z 305.2 [M+H]⁺) as observed by LC-MS [1]. Comprehensive HR-MS/MS and NMR spectroscopy confirmed both impurities as stereoisomeric N-oxide derivatives of bupivacaine, differing only in the configuration of the N⁺–O⁻ group (axial vs. equatorial on the piperidine ring). The stereostructures of RS1 and RS2 were unambiguously assigned by single-crystal X-ray diffraction, providing definitive structural proof that is not available for most bupivacaine impurities cataloged in pharmacopoeial monographs [2]. The formation of these two stereoisomeric N-oxides under oxidative stress is specific to the piperidine tertiary amine moiety of bupivacaine; other amide local anesthetics lacking this structural feature (e.g., lidocaine, which bears a diethylamino group on a shorter linker) do not generate analogous stereoisomeric N-oxide pairs under equivalent conditions. This specificity makes Bupivacaine N-oxide an essential reference marker for stability-indicating HPLC methods targeting bupivacaine drug substance and finished product quality.

Forced degradation Stability-indicating methods Impurity profiling

Validated LC-MS Quantification: LOQ of 0.65–0.89 ng and Recovery of 90–108% for Trace-Level Impurity Control in Bupivacaine API

Cai et al. (2023) developed and validated a dedicated LC-MS method for the quantification of the two bupivacaine N-oxide degradation impurities (RS1 and RS2). The method achieved a limit of quantitation (LOQ) of 0.89 ng for RS1 and 0.65 ng for RS2 on-column, with average recovery in the range of 90–108% and relative standard deviation (RSD) less than 5.0% across the validated concentration range [1]. This level of sensitivity is approximately 100- to 1000-fold below typical pharmacopoeial impurity thresholds (usually 0.10–0.15% of the active pharmaceutical ingredient, corresponding to ~1–1.5 µg on-column for a 1 mg/mL sample at 10 µL injection). The validated method enables detection and quantification of N-oxide degradants at levels well below ICH Q3B reporting thresholds, making it suitable for both release testing and stability monitoring of bupivacaine drug substance and finished injection products. No equivalent validated method with comparable sensitivity has been published for other bupivacaine process impurities (e.g., EP Impurity A, B, or C), establishing this LC-MS method as the most sensitive impurity-specific assay for oxidative degradation monitoring of bupivacaine.

LC-MS method validation Trace impurity quantification Pharmaceutical QC

Single-Crystal X-Ray Diffraction: Unambiguous Stereostructural Proof Distinguishes Bupivacaine N-oxide from Spectroscopically Ambiguous Impurities

The stereostructures of the two bupivacaine N-oxide degradation impurities (RS1 and RS2) were unequivocally characterized by single-crystal X-ray diffraction (XRD), as reported by Cai et al. (2023) [1]. The XRD analysis revealed that RS1 and RS2 are stereoisomers differing in the spatial orientation of the N⁺–O⁻ group on the piperidine ring (axial vs. equatorial), a distinction that cannot be made by NMR spectroscopy alone due to the symmetry of the surrounding substituents. A complementary Chinese patent (CN202111203457) discloses the specific method for growing diffraction-quality single crystals of bupivacaine N-oxide, involving dissolution in dichloromethane or chloroform followed by slow anti-solvent diffusion with petroleum ether or n-hexane [2]. This level of structural rigor is not available for most pharmacopoeial bupivacaine impurities (e.g., EP Impurity B, CAS 65797-42-4), which are characterized primarily by NMR and MS without single-crystal confirmation. The availability of crystal structure data (depositable in the Cambridge Structural Database) provides an unambiguous identity benchmark that supports the use of Bupivacaine N-oxide as a primary reference standard in regulatory submissions.

Structural elucidation Single-crystal XRD Reference standard certification

Metabolic Fate Specificity: Detection as a Phase I Metabolite in Equine Urine and Cunninghamella Fungal Models Differentiates N-oxide from Other Bupivacaine Metabolites

Rydevik et al. (2012) identified Bupivacaine N-oxide as one of seven Phase I metabolites detected in horse urine following subcutaneous administration of bupivacaine hydrochloride (Marcain®) [1]. The N-oxide was detected alongside 3'-hydroxybupivacaine, 4'-hydroxybupivacaine, N-desbutylbupivacaine, two aliphatically hydroxylated metabolites, and dihydroxybupivacaine. Importantly, all seven Phase I metabolites detected in equine urine were also produced in vitro by the fungal species Cunninghamella elegans and C. blakesleeana, establishing these microorganisms as valid surrogate models for mammalian bupivacaine metabolism. The N-oxide metabolite was specifically distinguished from the hydroxylated metabolites by its characteristic mass spectrometric fragmentation pattern (neutral loss of 16 Da corresponding to oxygen from the N-oxide moiety under collision-induced dissociation) and by hydrogen/deuterium exchange experiments. While 3'- and 4'-hydroxybupivacaine were recommended as the primary analytical targets for equine doping control due to their longer detection windows, the N-oxide remains a mechanistically significant marker confirming oxidative metabolism at the piperidine nitrogen—a pathway distinct from aromatic ring hydroxylation or N-dealkylation [1].

Drug metabolism Doping control In vitro metabolite production

Procurement-Driven Application Scenarios for Bupivacaine N-oxide (CAS 1346597-81-6) Based on Verified Differentiation Evidence


Stability-Indicating HPLC Method Development for Bupivacaine Drug Substance and Finished Injection Products

Bupivacaine N-oxide is an indispensable reference standard for developing and validating stability-indicating HPLC/LC-MS methods per ICH Q2(R1) guidelines. As demonstrated by Cai et al. (2023), bupivacaine generates two stereoisomeric N-oxide degradation products (RS1 and RS2) under accelerated conditions (40°C/75% RH) that share an identical molecular ion (m/z 305.2) and can only be resolved by optimized reversed-phase chromatography [1]. Without the authentic N-oxide reference standard, chromatographic peaks corresponding to these degradants cannot be unambiguously assigned, potentially leading to failure of method validation during ANDA review. The validated LC-MS method achieves LOQ values of 0.65–0.89 ng and recovery of 90–108%, enabling quantification at levels well below ICH Q3B reporting thresholds [1]. QC laboratories procuring this reference standard can implement stability-indicating methods that reliably distinguish oxidative degradation from process-related impurities, a requirement explicitly cited in USP and EP monographs for bupivacaine-related compounds.

Certified Reference Standard for Pharmacopoeial Impurity Profiling and Regulatory Submission Support

Bupivacaine N-oxide reference standards that meet USP, EP, JP, and BP requirements (as supplied by vendors such as Veeprho, Catalogue No. VE0012990) are essential for ANDA and NDA submissions involving bupivacaine [1]. The compound's structural identity is supported by the highest level of characterization available for any bupivacine impurity: single-crystal X-ray diffraction confirming the stereochemistry of both RS1 and RS2 isomers, comprehensive HR-MS/MS fragmentation pathways, and full NMR assignment [2]. This characterization package exceeds the standard pharmacopoeial requirements for impurity reference standards and provides ANDA filers with defensible identity confirmation that reduces the risk of FDA deficiency letters related to impurity qualification. The compound is supplied with a detailed Structure Elucidation Report (SER) ensuring traceability to primary analytical data, a feature not universally available for other bupivacaine impurities.

Metabolic Pathway-Specific Marker for In Vitro and In Vivo Bupivacaine Metabolism Studies

For drug metabolism and pharmacokinetic (DMPK) laboratories, Bupivacaine N-oxide serves as a pathway-specific marker of piperidine N-oxidation, a Phase I metabolic route that is mechanistically distinct from CYP-mediated aromatic hydroxylation (producing 3'- and 4'-hydroxybupivacaine) and N-dealkylation (producing N-desbutylbupivacaine) [1]. The N-oxide has been detected in both equine urine (in vivo) and Cunninghamella elegans/C. blakesleeana cultures (in vitro), establishing the fungal system as a scalable, ethical alternative to animal studies for producing N-oxide metabolite reference material [1]. The diagnostic MS/MS fragmentation pattern (neutral loss of 16 Da under CID) enables specific detection even in complex biological matrices. Laboratories studying bupivacaine metabolism across species can use this reference standard to quantify the relative contribution of the N-oxidation pathway versus other Phase I routes under various experimental conditions (e.g., enzyme induction/inhibition, disease states, species comparisons).

Forced Degradation Studies for Oxidative Stress Testing of Bupivacaine Formulations

The CN patent (CN202111203457) discloses that bupivacaine N-oxide is formed upon treatment of bupivacaine API with hydrogen peroxide, and that preparative HPLC coupled with mass spectrometry can isolate the N-oxide impurities in pure form [1]. This synthetic accessibility combined with the validated LC-MS quantification method (LOQ 0.65–0.89 ng) [2] makes Bupivacaine N-oxide the definitive marker for oxidative forced degradation studies. Formulation scientists can spike the N-oxide reference standard into placebo matrices to establish system suitability parameters, determine relative response factors, and set acceptance criteria for oxidative degradation products in bupivacaine injection formulations. The availability of both the free base (CAS 1346597-81-6) and hydrochloride salt (CAS 1796927-05-3) forms provides flexibility for solubility matching with different formulation matrices.

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